2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride
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Overview
Description
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 . This compound is known for its unique chemical structure, which includes a benzenesulfonyl chloride group, a nitrophenyl group, and a urea derivative. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with 3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Methyl-4-[3-(3-aminophenyl)ureido]benzenesulfonyl chloride.
Oxidation: 2-Carboxy-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride.
Scientific Research Applications
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying proteins and studying enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride
- 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl fluoride
Uniqueness
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Biological Activity
The compound 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
- C : 15
- H : 14
- Cl : 1
- N : 3
- O : 5
- S : 1
Structural Features
The compound features:
- A sulfonyl chloride group , which enhances electrophilic reactivity.
- A nitrophenyl group , which may contribute to its biological activity through electron-withdrawing effects.
- A ureido linkage , facilitating interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can inhibit enzyme activity, impacting various biological pathways, including those associated with cancer and microbial growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties, potentially inducing apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer model). The compound's mechanism may involve the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The IC50 values for CA IX inhibition have been reported between 10.93 nM and 25.06 nM, indicating strong selectivity and potency .
Study on CA IX Inhibition
A recent study investigated the inhibitory effects of sulfonamide derivatives on CA IX. The findings revealed that specific derivatives of benzenesulfonamides showed significant enzyme inhibition and induced apoptosis in breast cancer cells. Notably, the compound displayed a substantial increase in annexin V-FITC-positive apoptotic cells compared to controls, highlighting its potential as a therapeutic agent .
Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of related compounds against S. aureus. The results indicated that certain derivatives exhibited up to 80% inhibition at a concentration of 50 µg/mL, showcasing their potential as effective antimicrobial agents .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride | C11H15ClN2O3S | Diethyl substituent alters solubility and reactivity. |
4-Ethoxy-3-[3-(3-nitrophenyl)-ureido]-benzenesulfonyl chloride | C15H14ClN3O6S | Ethoxy group modifies electronic properties affecting biological activity. |
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride | C14H11Cl2N3O5S | Chlorine substitution modifies reactivity and interaction sites. |
This table illustrates how variations in substituents can influence the physical properties, reactivity, and biological activity of compounds within this class.
Properties
Molecular Formula |
C14H12ClN3O5S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-methyl-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-7-11(5-6-13(9)24(15,22)23)17-14(19)16-10-3-2-4-12(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
LGUUPAISTQQRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
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